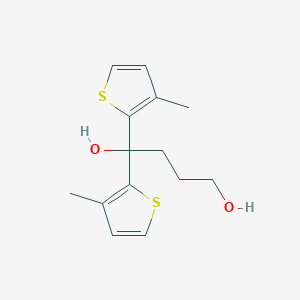
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is a chemical compound with the molecular formula C14H18O2S2. It is characterized by its two thiophene rings attached to a butane-1,4-diol backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-methylthiophene with an appropriate dihalide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions: 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding diol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiophenes or other derivatives.
科学研究应用
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as conjugated polymers and photochromic materials.
作用机制
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is similar to other bis(thiophenyl) compounds, such as 1,1-di(thiophen-2-yl)butane-1,4-diol and 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate. its unique structure and properties set it apart, making it particularly useful in specific applications.
相似化合物的比较
1,1-di(thiophen-2-yl)butane-1,4-diol
4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate
1,2-bis(3-methylthiophen-2-yl)perfluorocyclopentene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1,1-bis(3-methylthiophen-2-yl)butane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S2/c1-10-4-8-17-12(10)14(16,6-3-7-15)13-11(2)5-9-18-13/h4-5,8-9,15-16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLNYYNXFHQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CCCO)(C2=C(C=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














